5-chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide
CAS No.: 922516-22-1
Cat. No.: VC11690129
Molecular Formula: C6H7ClF3N3O2S
Molecular Weight: 277.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922516-22-1 |
|---|---|
| Molecular Formula | C6H7ClF3N3O2S |
| Molecular Weight | 277.65 g/mol |
| IUPAC Name | 5-chloro-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide |
| Standard InChI | InChI=1S/C6H7ClF3N3O2S/c1-12(2)16(14,15)13-5(7)3-4(11-13)6(8,9)10/h3H,1-2H3 |
| Standard InChI Key | IPMSSAKEXMQGNM-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)Cl |
| Canonical SMILES | CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide combines a pyrazole core substituted with chlorine, a trifluoromethyl group, and a dimethylsulfonamide moiety. This configuration confers distinct electronic and steric properties critical for bioactivity.
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₇ClF₃N₃O₂S |
| Molecular Weight | 277.65 g/mol |
| IUPAC Name | 5-chloro-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide |
| SMILES | CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)Cl |
| InChI Key | IPMSSAKEXMQGNM-UHFFFAOYSA-N |
| PubChem CID | 67462808 |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety facilitates hydrogen bonding with biological targets. Computational models suggest the planar pyrazole ring enables π-π stacking interactions, a feature exploited in drug design .
Synthesis and Manufacturing
Industrial synthesis of this compound typically follows modular approaches to assemble the pyrazole-sulfonamide framework. A generalized route involves:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Sulfonylation: Reaction with dimethylsulfamoyl chloride under basic conditions to introduce the sulfonamide group.
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Functionalization: Sequential halogenation and trifluoromethylation via Ullmann-type couplings or radical-mediated processes.
A patented method for analogous pyrazole derivatives (e.g., 3-(3-chloro-1H-pyrazol-1-yl)pyridine) highlights the use of copper(II) oxide-mediated decarboxylation to refine final products, though adaptations for sulfonamide integration remain area-specific . Challenges include managing exothermic reactions during trifluoromethylation and achieving high regioselectivity in chlorination steps.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 65–75 |
| Sulfonylation | Dimethylsulfamoyl chloride, K₂CO₃, DMF | 80–85 |
| Chlorination | POCl₃, acetonitrile, 60°C | 70–78 |
Optimization efforts focus on solvent selection (e.g., acetonitrile for chlorination) and catalytic systems to minimize byproducts .
Pharmacological Applications
Antimicrobial Activity
Pyrazole sulfonamides exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to sulfonamide-mediated dihydropteroate synthase inhibition. The trifluoromethyl group enhances membrane permeability, as evidenced by logP values ~2.5.
Anti-Inflammatory Effects
In murine models, the compound reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, comparable to celecoxib. COX-2 selectivity is hypothesized but unconfirmed.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P261: Avoid inhalation of dust/particles |
| H319: Eye irritation | P305+P351+P338: Rinse eyes cautiously |
| H335: Respiratory tract irritation | Use respiratory protection |
Handling requires PPE (gloves, goggles) and ventilation. Storage recommendations include inert atmospheres at 2–8°C to prevent hydrolysis .
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